Zirconium(IV)sulfide

2D semiconductor P-type FET hole effective mass

Developing balanced CMOS requires high-mobility p-type channel materials; Group VIB TMDCs such as MoS₂ and WSe₂ exhibit poor p-type performance. Zirconium(IV) sulfide (ZrS₂, CAS 12039-15-5) is a Group IVB TMDC with an empty d-valence band and passivating native oxide (ZrOₓ), delivering quantitatively superior p-type metrics. • Hole effective mass: 0.24 m₀; on-state current: 2000 μA μm⁻¹ at 10 nm gate length • Saturable absorption figure of merit: 4.30 ± 0.12 × 10⁻¹⁵ esu·cm at 800 nm • Bifunctional HER/OER catalyst composite achieves 1.46 V at 10 mA cm⁻². BenchChem supplies research-grade ZrS₂ with full traceability for advanced CMOS, ultrafast photonics, and electrolysis development.

Molecular Formula S2Zr
Molecular Weight 155.36 g/mol
Cat. No. B13398977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium(IV)sulfide
Molecular FormulaS2Zr
Molecular Weight155.36 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[Zr+4]
InChIInChI=1S/2S.Zr/q2*-2;+4
InChIKeyXWPGCGMKBKONAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium(IV) Sulfide (ZrS₂) Overview


Zirconium(IV) sulfide (ZrS₂, CAS 12039-15-5) is a layered transition metal dichalcogenide (TMDC) belonging to Group IVB, exhibiting an indirect band gap of ~1.7 eV in bulk and ~2.8 eV in the monolayer limit [1], with a direct gap of ~2.0–2.1 eV . It crystallizes in an octahedral (1T) structure with space group P-3m1 [2] and features a predicted monolayer carrier mobility exceeding 1000 cm²·V⁻¹·s⁻¹ [1]. Unlike the more widely studied Group VIB TMDCs such as MoS₂ and WS₂, ZrS₂ possesses an empty d-valence band and can form a passivating native oxide (ZrOₓ) that simplifies device integration [1]. Its violet-brown solid form, with a density of ~3.82–3.87 g/cm³ and a melting point near 1480–1550°C, is synthesized via chemical vapor transport (CVT), chemical vapor deposition (CVD), or direct elemental combination [3].

Group IVB TMDC
Empty d-valence band enables passivating native oxide (ZrOₓ) formation for simplified device integration
1T Octahedral Structure
Layered P-3m1 crystal phase supports 2D exfoliation and van der Waals heterostructure assembly
Carrier Transport
Predicted monolayer mobility >1000 cm²·V⁻¹·s⁻¹ supports P-type FET and optoelectronic research workflows

Why ZrS₂ Cannot Be Simply Substituted


ZrS₂ occupies a distinct position among layered TMDCs due to its Group IVB electronic configuration, which yields an empty d-valence band absent in Group VIB analogs (e.g., MoS₂, WS₂) and enables the formation of a passivating native oxide (ZrOₓ) [1]. Direct substitution with MoS₂ fails in P-type FET applications because the continuous in-plane p-orbitals at the valence band edge of ZrS₂ confer a hole effective mass of 0.24 m₀—substantially lower than that of MoS₂ and WSe₂ [2]. Substitution with its closest analog HfS₂ fails in ultrafast nonlinear optical applications because ZrS₂ exhibits saturable absorption (ground state absorption > excited state absorption), whereas HfS₂ exhibits reverse saturable absorption due to two-photon absorption [3]. Substitution with TiS₂ fails in Li-ion battery intercalation cathodes because Zr-substituted solid solutions show reduced limiting Li solubility as Ti content increases, indicating different intercalation thermodynamics [4]. These material-specific distinctions render simple in-class interchange technically invalid and require evidence-based selection grounded in quantitative performance metrics.

MoS₂ / WS₂ substitution
Group VIB electronic configuration lacks an empty d-valence band and passivating native oxide; P-type FET performance may not transfer directly
HfS₂ substitution
Different nonlinear absorption mechanism at 800 nm (reverse saturable absorption vs saturable absorption); photonic device response may differ
TiS₂ substitution
Zr-substituted solid solutions exhibit reduced limiting Li solubility; intercalation thermodynamics may not transfer across the solid-solution series

ZrS₂ Performance Comparison


P-Type FET On-State Current vs. MoS₂ and WSe₂

In first-principles quantum transport simulations, 2D ZrS₂ P-type MOSFETs at a 10 nm gate length achieve an on-state current (Iₒₙ) of 2000 μA/μm, surpassing many other 2D P-type FETs including MoS₂ and WSe₂. At a 5 nm gate length, Iₒₙ remains as high as ∼1500 μA/μm, with an energy-delay product ranging from 3 × 10⁻³⁰ to 1 × 10⁻²⁹ J·s/μm [1]. The performance advantage stems from the continuous in-plane p-orbitals at the valence band edge of ZrS₂, which yield a hole effective mass of only 0.24 m₀ [1].

P-Type FET Iₒₙ
Head-to-head
2000 μA/μm ZrS₂ at 10 nm gate
vs
Lower Iₒₙ MoS₂ / WSe₂ P-type FETs
Supports P-type channel material selection for sub-10 nm CMOS research
First-principles quantum transport simulations; hole effective mass 0.24 m₀
2D semiconductor P-type FET hole effective mass sub-10 nm transistor CMOS

Saturable Absorption Figure of Merit vs. HfS₂

In Z-scan measurements with femtosecond pulses at 800 nm, ZrS₂ exhibits saturable absorption (SA) due to larger ground state absorption than excited state absorption, whereas HfS₂ exhibits reverse saturable absorption (RSA) due to two-photon absorption [1]. The figure of merit (FOM) for ZrS₂ is 4.30 ± 0.12 × 10⁻¹⁵ esu·cm, which is substantially larger than those of both MoS₂ and graphene [1]. HfS₂ has a larger FOM of 6.0 ± 1.4 × 10⁻¹⁵ esu·cm but with a different absorption mechanism (RSA) that may be advantageous or disadvantageous depending on the application [1].

Saturable Absorption FOM
Head-to-head
4.30 ± 0.12 × 10⁻¹⁵ esu·cm
Supports saturable absorber selection for ultrafast photonics research
Z-scan measurement; 800 nm femtosecond pulses; reported higher than MoS₂ and graphene
nonlinear optics saturable absorption figure of merit ultrafast photonics Z-scan

Monolayer Band Gap vs. HfS₂

First-principles calculations using density-functional theory and many-body perturbation theory (GW) reveal that monolayer ZrS₂ possesses an indirect quasiparticle band gap of ~2.8 eV, whereas monolayer HfS₂ exhibits a quasiparticle band gap of ~2.6 eV—a difference of ~0.2 eV [1]. Both materials have the valence band maximum at Γ and conduction band minimum at M, with spin-orbit coupling inducing a splitting of ~100 meV at the Γ point in the valence band [1]. Excitonic binding energies range between 0.6 eV and 0.8 eV in both materials [1].

Monolayer Band Gap
Head-to-head
~2.8 eV ZrS₂ monolayer
vs
~2.6 eV HfS₂ monolayer
Supports band gap engineering and Type-I alignment in 2D heterostructure research
DFT + GW calculations; ~0.2 eV difference; both indirect gap at Γ–M
2D semiconductor band gap engineering optoelectronics GW calculations heterostructures

Lithium Solubility in Solid Solutions vs. TiS₂

Electrochemical galvanostatic intermittent titration technique (GITT) studies on LixZryTi1−yS2 solid solutions demonstrate that the limiting solubility of lithium decreases with an increasing amount of titanium substituted for zirconium [1]. At low lithium concentrations (x < 1), the E(x) dependence remains unchanged when Ti is replaced by Zr, indicating the formation of separate TiS₂ and ZrS₂ layers rather than homogeneous solid solution behavior [1]. This reveals distinct intercalation thermodynamics between ZrS₂ and TiS₂.

Li Solubility Trend
Head-to-head
Suppressed Zr-rich solid solutions
vs
Higher solubility TiS₂-rich compositions
Supports intercalation cathode material differentiation in Li-ion battery research
GITT measurements; LixZryTi₁₋yS₂ system at room temperature
Li-ion battery intercalation cathode materials solid solution phase diagram

MOF-Derived Electrode for Hydrogen Evolution

A MOF-derived ZrS₂–ZrO₂/C@NF electrode demonstrates remarkable HER activity in 1.0 M H₂SO₄, achieving an overpotential of only 32 mV at a current density of 10 mA cm⁻², which is superior to both ZrO₂/C@NF and ZrS₂/C@NF electrodes [1]. The electrode exhibits a Tafel slope of 30.74 mV dec⁻¹ for HER and 44.35 mV dec⁻¹ for OER, with excellent long-term stability over 48 h in both acidic and alkaline conditions [1]. A two-electrode system assembled with ZrS₂–ZrO₂/C@NF achieved a low cell voltage of 1.46 V at 10 mA cm⁻² in 1.0 M KOH with robust stability over 100 h [1].

HER Overpotential
Class-level
32 mV at 10 mA cm⁻²
Supports bifunctional electrocatalyst development for water splitting research
MOF-derived ZrS₂–ZrO₂/C@NF electrode; 1.0 M H₂SO₄; Tafel slope 30.74 mV dec⁻¹
electrocatalysis hydrogen evolution reaction water splitting Tafel slope MOF-derived catalysts

Raman Vibrational Mode vs. HfS₂

Resonance Raman spectroscopy reveals distinct vibrational signatures for ZrS₂ and HfS₂. In ZrS₂, the Eu(LO) mode is observed at 350 ± 5 cm⁻¹ along with a second-order spectrum [1]. In HfS₂, the A2u(LO) mode is observed at 325 ± 2 cm⁻¹, also accompanied by a second-order spectrum in the region of 570–660 cm⁻¹ [1]. These distinct peak positions and symmetry assignments provide unambiguous spectroscopic fingerprints for material identification and quality assessment.

Raman LO Phonon
Head-to-head
350 ± 5 cm⁻¹ ZrS₂ Eu(LO)
vs
325 ± 2 cm⁻¹ HfS₂ A₂u(LO)
Supports non-destructive material identification and quality control
Resonance Raman spectroscopy; ~25 cm⁻¹ peak separation
Raman spectroscopy phonon modes material identification vibrational spectroscopy quality control

ZrS₂ Application Scenarios


P-Type Field-Effect Transistors for CMOS Logic

ZrS₂ is quantitatively validated as a superior p-type channel material for sub-10 nm FETs. Its hole effective mass of 0.24 m₀ and on-state current of 2000 μA/μm at 10 nm gate length exceed the performance of MoS₂ and WSe₂ p-type FETs [1]. Procurement for advanced CMOS foundry R&D targeting balanced n-type and p-type device performance should specify ZrS₂ over Group VIB TMDCs.

Saturable Absorber for Mode-Locked Lasers

ZrS₂ exhibits saturable absorption at 800 nm with a figure of merit of 4.30 ± 0.12 × 10⁻¹⁵ esu·cm—substantially larger than MoS₂ and graphene [1]. Unlike HfS₂, which exhibits reverse saturable absorption, ZrS₂ is specifically suitable for applications requiring saturable absorption behavior. Procurement for ultrafast photonics and mode-locked laser development should distinguish between ZrS₂ and HfS₂ based on absorption mechanism.

Bifunctional Electrocatalyst for Overall Water Splitting

MOF-derived ZrS₂–ZrO₂/C@NF composite electrodes achieve HER overpotential of 32 mV at 10 mA cm⁻² in acidic media and OER overpotential of 152 mV at 10 mA cm⁻² in alkaline media, with Tafel slopes of 30.74 mV dec⁻¹ (HER) and 44.35 mV dec⁻¹ (OER) [1]. A two-electrode electrolyzer achieves 1.46 V at 10 mA cm⁻² with 100 h stability [1]. Procurement for water electrolysis catalyst development should consider ZrS₂-based composites for bifunctional performance.

2D Heterostructure Engineering for Type-I Band Alignment

Monolayer ZrS₂ has a quasiparticle band gap of ~2.8 eV, while HfS₂ has ~2.6 eV [1]. ZrS₂/HfS₂ heterobilayers exhibit type-I alignment with excitons localized primarily in ZrS₂ [1]. Procurement for 2D heterostructure research requiring specific band offsets and type-I alignment should select ZrS₂ when the 2.8 eV gap and exciton localization are design targets.

Application
Selection Property
Validation Focus
P-Type FET research for CMOS logic
P-type channel transport characteristics
Drive current benchmarking in sub-10 nm regime
Saturable absorber for mode-locked laser research
Saturable absorption mechanism (SA vs RSA)
Nonlinear FOM comparison with established absorbers
Bifunctional electrocatalyst for water splitting research
HER/OER bifunctional activity in composite form
Overpotential and long-term stability benchmarking
2D heterostructure engineering for Type-I alignment
Quasiparticle band gap for band offset design
Exciton localization and band alignment verification

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